molecular formula C8H6BrNO5 B15061066 Methyl 2-bromo-3-hydroxy-4-nitrobenzoate

Methyl 2-bromo-3-hydroxy-4-nitrobenzoate

Cat. No.: B15061066
M. Wt: 276.04 g/mol
InChI Key: VQYKRJLMELZFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-3-hydroxy-4-nitrobenzoate: is an organic compound with the molecular formula C8H6BrNO5 It is a derivative of benzoic acid, featuring a bromine atom, a hydroxyl group, and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration: The synthesis begins with the nitration of methyl benzoate to introduce the nitro group. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: The next step involves the bromination of the nitro compound using bromine in the presence of a catalyst such as iron or aluminum bromide.

    Hydroxylation: Finally, the hydroxyl group is introduced through a hydroxylation reaction, often using a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of methyl 2-bromo-3-hydroxy-4-nitrobenzoate follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in methyl 2-bromo-3-hydroxy-4-nitrobenzoate can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Substitution: Formation of various substituted benzoates.

    Reduction: Formation of methyl 2-bromo-3-amino-4-nitrobenzoate.

    Oxidation: Formation of methyl 2-bromo-3-oxo-4-nitrobenzoate.

Scientific Research Applications

Chemistry: Methyl 2-bromo-3-hydroxy-4-nitrobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It may be used in the development of new drugs with antimicrobial or anticancer properties.

Industry: In the chemical industry, this compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-hydroxy-4-nitrobenzoate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of new compounds with different biological activities.

Comparison with Similar Compounds

  • Methyl 2-bromo-4-hydroxy-3-nitrobenzoate
  • Methyl 3-hydroxy-4-nitrobenzoate
  • Methyl 2-bromo-4-nitrobenzoate

Uniqueness: Methyl 2-bromo-3-hydroxy-4-nitrobenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both a bromine atom and a nitro group on the benzene ring allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H6BrNO5

Molecular Weight

276.04 g/mol

IUPAC Name

methyl 2-bromo-3-hydroxy-4-nitrobenzoate

InChI

InChI=1S/C8H6BrNO5/c1-15-8(12)4-2-3-5(10(13)14)7(11)6(4)9/h2-3,11H,1H3

InChI Key

VQYKRJLMELZFOR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.